2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It likely contains an isoindole group, which is a polycyclic compound consisting of a benzene ring fused to a pyrrole ring . The compound also contains an aminophenyl group, which is a phenol derivative with an amino group .
Molecular Structure Analysis
The molecular structure of “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely be complex due to the presence of multiple functional groups. A study on a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, reported that the crystal structure is orthorhombic with space group of Pca21 .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely be complex and depend on the specific conditions. A study on a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, reported that it was synthesized in a good yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely depend on its specific structure. For example, 2-aminophenol, a related compound, is a colorless solid, although aged samples can appear colored even black .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Benzo[f]isoindole-4,9-diones : The compound 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is involved in the synthesis of various benzo[f]isoindole-4,9-diones, employing methods like the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, leading to various derivatives through different synthesis routes and conditions (Claessens et al., 2008).
Microwave-Assisted Synthesis : The compound participates in microwave-assisted synthesis processes to form various N-(Arylaminomethyl)-phthalimides, demonstrating the versatility and efficiency of microwave-mediated methods in the synthesis of complex molecules (Sena et al., 2007).
Chemical Properties and Reactivity
Characterization and Reactivity : Studies have shown that 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione derivatives exhibit interesting chemical properties and reactivity patterns. These compounds are used in various reactions, showcasing their potential in producing a diverse array of chemical structures and possibly leading to new materials or pharmaceuticals (Scartoni et al., 1979).
Advanced Applications
Crystal Structure Analysis : Research involving 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione has contributed to the field of crystallography, offering insights into molecular structures and interactions. This knowledge is crucial for understanding the material properties and designing new compounds (Struga et al., 2007).
Safety And Hazards
The safety and hazards associated with “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely depend on its specific structure and how it is used. A study on Pd-catalyzed cross-coupling reactions, which are often used in the synthesis of complex organic molecules, highlighted the potential safety hazards associated with these reactions .
Future Directions
The future directions for research on “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely depend on its specific properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic applications .
properties
IUPAC Name |
2-(2-aminophenyl)-5-bromoisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIOUSSQNKVFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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